molecular formula C18H18N2O2 B8472052 4,4'-Diacetamidostilbene

4,4'-Diacetamidostilbene

Cat. No.: B8472052
M. Wt: 294.3 g/mol
InChI Key: UVPMLXBZUJILHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4'-Diacetamidostilbene, formally known as this compound-2,2'-disulfonic acid (DAS), is a stilbene derivative characterized by acetamide (-NHCOCH₃) and sulfonate (-SO₃H) functional groups at the 4,4' and 2,2' positions, respectively. Its molecular formula is C₁₆H₁₆N₂O₈S₂, with a calculated molecular weight of 428.44 g/mol (discrepancies in reported values, such as 310.6 in some sources, may arise from measurement methods or salt forms) . The compound is primarily used in biochemical research, particularly in studies of anion transport inhibition in erythrocytes and as a reference compound in glutamate uptake assays .

Properties

Molecular Formula

C18H18N2O2

Molecular Weight

294.3 g/mol

IUPAC Name

N-[4-[2-(4-acetamidophenyl)ethenyl]phenyl]acetamide

InChI

InChI=1S/C18H18N2O2/c1-13(21)19-17-9-5-15(6-10-17)3-4-16-7-11-18(12-8-16)20-14(2)22/h3-12H,1-2H3,(H,19,21)(H,20,22)

InChI Key

UVPMLXBZUJILHQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C=CC2=CC=C(C=C2)NC(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Inhibitory Activity (IC₅₀) of Stilbene Derivatives in Vesicular Glutamate Uptake

Compound Substituents (4,4') IC₅₀ (μM) Key Differences vs. DAS
This compound-2,2'-disulfonate Acetamido >50 Baseline compound; low potency due to weak electron-withdrawing acetamido groups
4,4'-Dinitrostilbene-2,2'-disulfonate Nitro (-NO₂) 1.69 Nitro groups enhance electron withdrawal, improving binding affinity
4,4'-Dibenzamidostilbene-2,2'-disulfonate Benzamido (-NHCOC₆H₅) 2.0 Bulkier aromatic substituents moderately improve inhibition
Brilliant Yellow Mixed (see note) 0.044 Structural hybrid with optimized sulfonate and azo groups for high potency
4,4'-Diisothiocyanostilbene-2,2'-disulfonic acid (DIDS) Isothiocyanate (-NCS) ~0.1–1* Highly reactive isothiocyanate groups enable covalent binding to transport proteins

*DIDS exhibits potent anion transport inhibition in erythrocytes, with sub-micromolar activity in some assays .

Key Findings :

  • Electron-withdrawing groups (e.g., nitro, isothiocyanate) significantly enhance inhibitory potency compared to acetamido groups .
  • Steric effects : Bulky substituents (e.g., benzamido) reduce activity slightly compared to nitro analogs but remain far more potent than DAS .
  • Reactivity : Isothiocyanate groups (DIDS) confer irreversible inhibition via covalent modification, unlike the reversible binding of DAS .

4,4'-Diaminostilbene Dihydrochloride

  • Substituents: Amino (-NH₂) groups at 4,4' positions.
  • Properties: Higher basicity and reactivity due to free amino groups; often used as a synthetic precursor for fluorescent dyes or pharmaceuticals .
  • Contrast with DAS: The absence of sulfonate groups reduces solubility, while the amino groups enable conjugation reactions .

N,N'-Diacetyl-1,4-phenylenediamine

  • Structure: A non-stilbene diacetamide compound with a phenylenediamine backbone.
  • Role : Demonstrates the importance of the stilbene core; this compound lacks the conjugated double bond and sulfonate groups critical for anion channel interactions .

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